molecular formula C10H14N2O5S B12094580 2'-O-Methyl-4-thiouridine

2'-O-Methyl-4-thiouridine

Cat. No.: B12094580
M. Wt: 274.30 g/mol
InChI Key: MTALOLIXKLKPSX-UHFFFAOYSA-N
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Description

2’-O-Methyl-4-thiouridine is a modified nucleoside that plays a significant role in the structure and function of RNA. It is characterized by the presence of a methyl group at the 2’ position of the ribose sugar and a sulfur atom replacing the oxygen at the 4 position of the uracil base. This compound is particularly interesting due to its unique chemical properties and its involvement in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl-4-thiouridine typically involves multiple steps. One common method starts with the acetylation of the hydroxyl groups of uridine, followed by the transformation of the 4-oxo group into a 4-thio group using Lawesson’s reagent. The final step involves deacetylation with ammonia in methanol to obtain the free 4-thiouridine nucleoside .

Industrial Production Methods: While specific industrial production methods for 2’-O-Methyl-4-thiouridine are not widely documented, the general approach involves large-scale synthesis using automated oligonucleotide synthesizers. These machines can efficiently produce modified nucleosides by employing standard phosphoramidite chemistry .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methyl-4-thiouridine undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfur atom in the 4-thio group makes it particularly reactive towards electrophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while alkylation can result in various alkylated derivatives .

Scientific Research Applications

2’-O-Methyl-4-thiouridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2’-O-Methyl-4-thiouridine exerts its effects involves its incorporation into RNA molecules. The presence of the sulfur atom and the methyl group can influence the RNA’s secondary structure, stability, and interactions with proteins. These modifications can enhance the binding affinity of RNA to its targets and protect it from enzymatic degradation .

Comparison with Similar Compounds

Uniqueness: 2’-O-Methyl-4-thiouridine is unique due to the combined presence of both the 2’-O-methyl and 4-thio modifications. This dual modification imparts distinct chemical properties, such as increased stability and altered reactivity, making it particularly valuable in various research and industrial applications .

Properties

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C10H14N2O5S/c1-16-8-7(14)5(4-13)17-9(8)12-3-2-6(18)11-10(12)15/h2-3,5,7-9,13-14H,4H2,1H3,(H,11,15,18)

InChI Key

MTALOLIXKLKPSX-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(OC1N2C=CC(=S)NC2=O)CO)O

Origin of Product

United States

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